molecular formula C22H23ClO11 B1679552 Peonidin 3-monoglucoside CAS No. 6906-39-4

Peonidin 3-monoglucoside

Cat. No. B1679552
CAS RN: 6906-39-4
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-VXZFYHBOSA-N
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Description

Peonidin-3-O-glucoside is an anthocyanin. It is found in fruits and berries, in red Vitis vinifera grapes and red wine, in red onions, and in purple corn . It is dark red to purple in color .


Synthesis Analysis

Microbial synthesis of flavonoids from renewable biomass such as glucose and xylose has been considered as a sustainable and environmentally friendly method for large-scale production of flavonoids . A methylated anthocyanin, peonidin 3-O-glucoside, was produced in engineered E. coli by extra expression of an O-methyltransferase .


Molecular Structure Analysis

Peonidin-3-O-glucoside is an anthocyanin and its structure involves the glycosylation of the hydroxyls of the anthocyanidins . The presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins .


Chemical Reactions Analysis

Anthocyanins and anthocyanidins can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains . The compounds tested were capable of forming stable complexes with plasmid DNA .


Physical And Chemical Properties Analysis

Peonidin-3-O-glucoside has a molecular weight of 498.86 g/mol . It is off-white to light brown in solid form .

Scientific Research Applications

Cardiovascular Health

Peonidin 3-monoglucoside (Peo-3-glc) has been identified as having potential benefits for cardiovascular health. A study found that Peo-3-glc, along with petunidin-3-glucoside, can significantly decrease the adhesion of monocytes to endothelial cells, a key step in the development of atherosclerosis. The study highlights the ability of these compounds to reduce the production of E-selectin and vascular endothelial growth factor (VEGF), potentially playing a role in the prevention of monocyte adhesion and the regulation of angiogenesis, which is critical for cardiovascular health (Marino et al., 2020).

DNA Interaction and Stability

Peonidin 3-monoglucoside, among other monoglucosides, has been observed to exhibit a weak but significant stabilizing effect on DNA triplex structures. This could be due to the structural features of the compound, with a specific emphasis on the catechol B-ring, which may be crucial for interaction with the DNA triplex (Mas et al., 2000).

Cancer Research

Significant attention has been given to Peo-3-glc in cancer research. It has been found to inhibit tumor cell growth, induce apoptosis in vitro, and suppress tumor growth in vivo. Peo-3-glc, along with cyanidin 3-glucoside, showed a strong inhibitory effect on cell growth via G2/M arrest in various cancer cell lines, indicating its potential as an anti-cancer agent (Chen et al., 2005).

Nutritional Metabolism

The metabolism of Peo-3-glc was studied in the context of anthocyanin absorption in elderly women. The study found that in vivo methylation of cyanidin to peonidin occurs post-consumption, demonstrating the low absorption and excretion of anthocyanins compared with other flavonoids. This provides valuable insights into the metabolic pathways and potential health implications of dietary anthocyanins (Wu et al., 2002).

Wine and Food Chemistry

Peo-3-glc has been studied extensively in the context of wine and food chemistry for its role in color expression and stability. It has been observed that the substituent pattern on the B ring of anthocyanins like Peo-3-glc significantly impacts its affinity to copigments, affecting the color and stability of food and beverages (Zhao et al., 2020).

Radical Scavenging and Antioxidant Properties

The antioxidant properties of Peo-3-glc have been theoretically evaluated, emphasizing its radical scavenging capacity. The study suggests that Peo-3-glc exhibits a higher reactivity than certain other flavonoids, potentially due to its structural features, making it a notable compound in the context of natural antioxidants (Rajan et al., 2018).

Future Directions

The study of the protective effects of purple corn anthocyanins against NAFLD and the development of functional foods containing these anthocyanins are potential future directions . The microbial synthesis of flavonoids, including peonidin 3-O-glucoside, is also a promising area of research .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219119
Record name Peonidin 3-monoglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peonidin 3-monoglucoside

CAS RN

6906-39-4
Record name Glucopeonidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peonidin 3-monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peonidin 3-monoglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEONIDIN 3-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
RM Smith, BS Luh - Journal of Food Science, 1965 - Wiley Online Library
… Peonidin3-monoglucoside … 4a is peonidin 3-monoglucoside, pigment 5a is … 3-monoglucoside and second-highest in peonidin 3monoglucoside. …
Number of citations: 49 ift.onlinelibrary.wiley.com
RF Albach, RE Kepner, AD Webb - Journal of Food Science, 1963 - Wiley Online Library
… that it was peonidin-3-monoglucoside. … in France was peonidin3-monoglucoside. It is in contrast, however, with the report (Colagrande and Grandi, 1960) of peonidin-3-monofructoside …
Number of citations: 34 ift.onlinelibrary.wiley.com
J Cacho, P Fernández, V Ferreira… - American journal of …, 1992 - Am Soc Enol Viticulture
… Evolution of the peonidin-3monoglucoside content- The peonidin-3-monoglucoside content increased from the ripening to maturity in all three varieties, although the final values were …
Number of citations: 111 www.ajevonline.org
I Budić-Leto, U Vrhovšek, J Gajdoš Kljusurić… - Acta …, 2009 - akjournals.com
… Relative abundance of peonidin-3-monoglucoside was significantly lower in wine than in … of peonidin-3-monoglucoside was 1.8%, while the percentage of peonidin-3monoglucoside …
Number of citations: 11 akjournals.com
T Yamakawa, K Ishida, S Kato… - Agricultural and …, 1983 - academic.oup.com
… Six kinds of pigments were extracted from the callus and suspension-cultured cells, and three of these pigments were identified as peonidin-3-monoglucoside, cyanidin-3-…
Number of citations: 86 academic.oup.com
AM Steiner - Phytochemistry, 1975 - Elsevier
… peonidin-3monoglucoside do not support the hypothesis that there are alternative pathways of flavonoid biosynthesis. … and peonidin-3-monoglucoside …
Number of citations: 4 www.sciencedirect.com
LF Chen, BS Luh - Journal of Food Science, 1967 - Wiley Online Library
… peonidin‐3‐monoglucoside, peonidin‐3‐monoglucoside acylated with i)‐coumaric acid, and peonidin‐3,5‐diglucoside acylated with p‐coumaric acid. The presence of 3‐glucosides of …
Number of citations: 40 ift.onlinelibrary.wiley.com
LW Wulf, CW Nagel - American Journal of Enology and …, 1978 - Am Soc Enol Viticulture
… Evidently, peonidin-3-monoglucoside is converted to its p-coumarate derivative much more … acetate more readily than is peonidin-3-monoglucoside and delphinidin-3-monoglucoside. …
Number of citations: 335 www.ajevonline.org
HC Sakellariades, BS Luh - Journal of Food Science, 1974 - Wiley Online Library
… Pigment 4 appears to be peonidin-3-monoglucoside, and pigment 5 peonidin-3-monoglucoside with acylation. Pigment 2b was not available for spectral identification. The ratio of OD at …
Number of citations: 16 ift.onlinelibrary.wiley.com
R CARRENO‐DIAZ, BS Luh - Journal of Food Science, 1969 - Wiley Online Library
… followed by peonidin 3-monoglucoside … 0 Peonidin 3-monoglucoside … vidin 3-monoglucoside and peonidin 3monoglucoside are present in the largest quantity. …
Number of citations: 11 ift.onlinelibrary.wiley.com

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